molecular formula C27H46O B579757 (1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one CAS No. 19548-94-8

(1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one

Cat. No.: B579757
CAS No.: 19548-94-8
M. Wt: 386.664
InChI Key: RKAVGTDBZZBAHT-GRFPRMRASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one typically involves the modification of cholestane derivatives. One common method includes the oxidation of cholestane derivatives to introduce a ketone group at the 6-position. This can be achieved using reagents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation reactions with optimized conditions for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ketone group can be involved in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

(1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one can be compared with other cholestane derivatives, such as:

    Cholestane: The parent hydrocarbon structure.

    Cholestanone: A ketone derivative at a different position.

    Cholestanol: A saturated alcohol derivative.

Uniqueness: this compound is unique due to the specific position of the ketone group and the structural modifications that differentiate it from other cholestane derivatives. These structural differences can lead to distinct chemical reactivity and biological activity .

Properties

CAS No.

19548-94-8

Molecular Formula

C27H46O

Molecular Weight

386.664

InChI

InChI=1S/C27H46O/c1-18(2)8-6-9-19(3)21-12-13-22-20-11-14-25(28)24-10-7-16-26(24,4)23(20)15-17-27(21,22)5/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24-,26-,27-/m1/s1

InChI Key

RKAVGTDBZZBAHT-GRFPRMRASA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(=O)C4C3(CCC4)C)C

Synonyms

A-Nor-B-homo-5α-cholestan-6-one

Origin of Product

United States

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